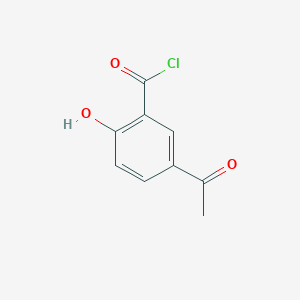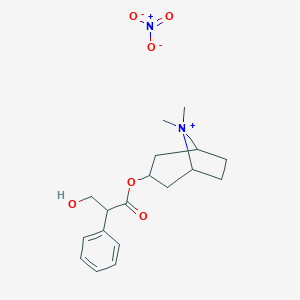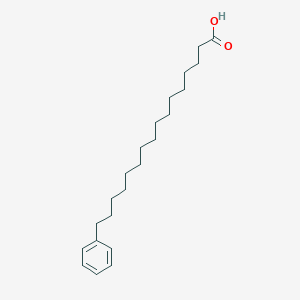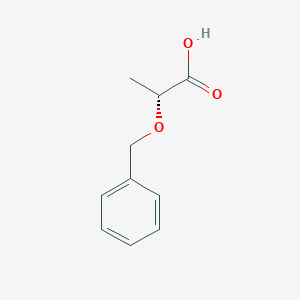
(R)-2-(benzyloxy)propanoic acid
Übersicht
Beschreibung
“®-2-(benzyloxy)propanoic acid” is a chemical compound with the molecular formula C10H12O3 . It is used as a pharmaceutical intermediate . The compound is available commercially and can be used for research purposes .
Synthesis Analysis
The synthesis of “®-2-(benzyloxy)propanoic acid” involves the use of potassium hydroxide in methanol and water at 20°C . The reaction is stirred for 30 minutes at room temperature . The resulting solution is then concentrated and diluted with water .
Molecular Structure Analysis
The molecular weight of “®-2-(benzyloxy)propanoic acid” is 180.20 g/mol . The compound has 13 heavy atoms, 6 aromatic heavy atoms, and 4 rotatable bonds . The InChI Key for the compound is XWAVPOFYNPXXEL-MRVPVSSYSA-N .
Chemical Reactions Analysis
As a carboxylic acid derivative, “®-2-(benzyloxy)propanoic acid” can undergo various chemical reactions. For instance, carboxylic acids can be converted into esters, acid chlorides, and acid anhydrides . They can also undergo hydrolysis, which is catalyzed by either an acid or a base .
Physical And Chemical Properties Analysis
“®-2-(benzyloxy)propanoic acid” has several physicochemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . The compound has a lipophilicity Log Po/w (iLOGP) of 1.58 . Its water solubility is 1.71 mg/ml .
Wissenschaftliche Forschungsanwendungen
Medicine: Synthesis of Hypoglycemic Agents
®-2-(benzyloxy)propanoic acid has been utilized in the synthesis of structural isomers bearing an aminobornyl moiety, which exhibit hypoglycemic activity . This application is particularly significant in the development of new treatments for diabetes, where controlling blood sugar levels is crucial.
Agriculture: Precursor for Propionic Acid Production
In agriculture, this compound serves as a precursor in the production of propionic acid, a chemical widely used as a preservative in animal feed . The synthesis process involves a green chemistry approach, highlighting the industry’s shift towards more sustainable practices.
Material Science: Development of Polymeric Materials
The benzyloxy moiety in ®-2-(benzyloxy)propanoic acid is instrumental in the creation of polymers with potential applications in material science . These polymers can be used in various domains, including biomedical applications and the development of smart materials.
Environmental Science: Green Chemistry Applications
®-2-(benzyloxy)propanoic acid contributes to green chemistry initiatives by providing a route to synthesize valuable α,β-unsaturated carbonylated products through carbonylation reactions . These products are essential in creating environmentally friendly materials and chemicals.
Food Industry: Flavoring and Preservative Agent
In the food industry, derivatives of ®-2-(benzyloxy)propanoic acid can be used as flavoring agents or as intermediates in the synthesis of preservatives that extend the shelf life of food products .
Cosmetics: Intermediate for Active Ingredients
The compound’s role in the cosmetics industry includes acting as an intermediate in the synthesis of active ingredients that enhance the performance and stability of cosmetic products .
Biochemistry: Enzyme Inhibition Studies
Biochemical research utilizes ®-2-(benzyloxy)propanoic acid in enzyme inhibition studies to understand metabolic pathways and develop inhibitors that can regulate biological processes .
Pharmacology: Drug Synthesis and Modification
Pharmacological applications involve the use of ®-2-(benzyloxy)propanoic acid in drug synthesis and modification, particularly in the homologation of carboxylic acids to create new pharmacologically active compounds .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is used in the synthesis of α,β-unsaturated carbonyl compounds , which are key building blocks in organic chemistry .
Mode of Action
®-2-(benzyloxy)propanoic acid is involved in carbonylation reactions .
Biochemical Pathways
It’s known that the compound is used in the synthesis of α,β-unsaturated carbonyl compounds , which play a crucial role in various biochemical pathways.
Result of Action
It’s known that the compound is used in the synthesis of α,β-unsaturated carbonyl compounds , which are key building blocks in organic chemistry and have various applications in the synthesis of other compounds .
Eigenschaften
IUPAC Name |
(2R)-2-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVPOFYNPXXEL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426463 | |
| Record name | O-Benzyl-D-lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(benzyloxy)propanoic acid | |
CAS RN |
100836-85-9 | |
| Record name | O-Benzyl-D-lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-phenylmethoxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



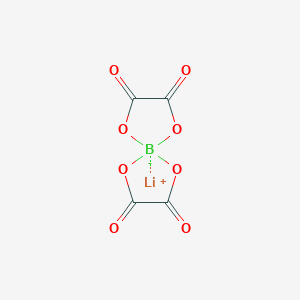
![1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline](/img/structure/B27381.png)
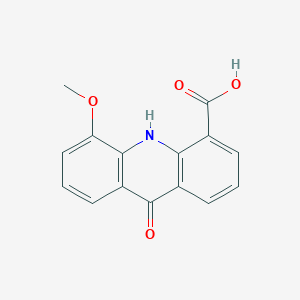


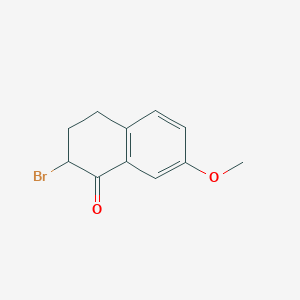
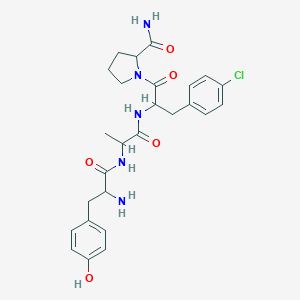
![1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone](/img/structure/B27398.png)

